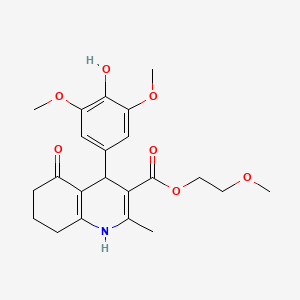![molecular formula C18H24N2O2 B5024529 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5024529.png)
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of the co-agonist glycine and inhibits the opening of the ion channel, thereby blocking the influx of calcium ions into the cell and reducing the excitatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce glutamate-induced neuronal death and oxidative stress in cultured neurons. This compound has also been shown to attenuate the development of neuropathic pain in animal models. In addition, this compound has been found to enhance spatial memory and learning in rats.
实验室实验的优点和局限性
One of the main advantages of 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol is its selectivity for the NMDA receptor, which allows for specific modulation of NMDA receptor-mediated processes. This compound is also highly potent, with a low nanomolar affinity for the receptor. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research involving 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific subtypes of NMDA receptors. Another direction is the investigation of the therapeutic potential of this compound in neurological disorders such as epilepsy, stroke, and traumatic brain injury. Furthermore, the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia could also be explored using this compound as a research tool.
合成方法
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the condensation of 2,6-dimethyl-4-quinolone with N-methylmorpholine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with formaldehyde to yield this compound.
科学研究应用
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated excitatory synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. This compound has also been used to study the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-5-6-17-15(7-11)18(21)16(14(4)19-17)10-20-8-12(2)22-13(3)9-20/h5-7,12-13H,8-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGNHFVANSURRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]isonicotinamide](/img/structure/B5024462.png)
![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
![2-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}amino)ethanol hydrochloride](/img/structure/B5024472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![5-imino-6-(4-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5024507.png)
![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5024515.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B5024523.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)